(E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
The compound (E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate features a fused thieno[2,3-c]pyridine core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms. Key substituents include:
- (E)-3-(3-nitrophenyl)acrylamido moiety: Introduces a planar, conjugated system with a nitro group, which may influence electronic properties and bioactivity.
- Ethyl ester: Modifies lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-2-30-20(27)23-9-8-14-15(11-23)31-19(17(14)18(21)26)22-16(25)7-6-12-4-3-5-13(10-12)24(28)29/h3-7,10H,2,8-9,11H2,1H3,(H2,21,26)(H,22,25)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWVBQHXOGFARD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate represents a novel structural class of thieno[2,3-c]pyridine derivatives. This article explores its biological activity, particularly its potential as an antitumor agent and its mechanisms of action.
Chemical Structure and Properties
The compound features a unique thieno[2,3-c]pyridine scaffold with various substituents that may influence its biological activity. The presence of the nitrophenyl group and the acrylamide moiety are noteworthy for their potential interactions with biological targets.
Biological Activity Overview
Research indicates that thieno[2,3-c]pyridine derivatives often exhibit significant biological activities, particularly in cancer treatment. The following sections summarize relevant findings regarding the biological activity of the compound.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound possess notable antitumor properties:
- Mechanism of Action : Similar compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
- In Vitro Studies : For instance, derivatives of thieno[2,3-c]pyridine exhibited IC50 values ranging from 1.1 to 4.7 µM against various cancer cell lines such as HeLa and MDA-MB-231 .
- Selectivity : Importantly, these compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1a | HeLa | 1.1 | Tubulin inhibition |
| 1b | MDA-MB-231 | 2.8 | Tubulin inhibition |
| 2e | MDA-MB-468 | 4.7 | Cell cycle arrest |
Case Studies
In a study evaluating various thieno[2,3-c]pyridine derivatives:
- Compound 2e was highlighted for significantly decreasing viable cell counts in MDA-MB-231 cells and reducing tumor graft sizes in chick chorioallantoic membrane assays .
- Synergistic Effects : Some studies suggest that combining these compounds with other antitumor agents may enhance their efficacy by targeting multiple pathways involved in cancer progression .
Pharmacological Profiles
Thieno[2,3-c]pyridine derivatives have been investigated for their pharmacokinetic properties:
- Absorption and Distribution : These compounds typically exhibit moderate solubility and favorable distribution characteristics, making them suitable candidates for further development .
- Toxicology : Preliminary toxicological assessments indicate low toxicity profiles at therapeutic doses, although further studies are warranted to fully elucidate safety parameters .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications due to its interaction with biological targets. Research indicates that derivatives of thieno[2,3-c]pyridine can exhibit significant pharmacological effects.
Anticancer Activity
Studies have demonstrated that compounds similar to (E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : A related compound was shown to induce apoptosis in human breast cancer cells by activating the caspase pathway, leading to increased cell death rates compared to control groups .
Antimicrobial Properties
The thienopyridine framework has also been linked to antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
This table illustrates the antimicrobial efficacy of the compound against selected bacterial strains, indicating its potential as an antibacterial agent .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and moderate bioavailability:
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Volume of distribution | 1.5 L/kg |
| Clearance | 0.8 L/h/kg |
These pharmacokinetic parameters provide insights into how the compound behaves in biological systems and its potential efficacy as a therapeutic agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. Characterization techniques such as X-ray crystallography are employed to elucidate its solid-state structure and intermolecular interactions .
Comparison with Similar Compounds
Structural Analogues in the Thienopyridine Family
The thienopyridine scaffold is widely explored in drug discovery. Below is a comparison with structurally related compounds:
Key Observations :
- The target compound differs from clopidogrel in ring substitution (2,3-c vs. 3,2-c) and substituents, likely leading to divergent biological targets.
- Compared to the intermediate in , the target compound’s acrylamido and nitro groups may enhance binding to biological targets (e.g., kinases or ferroptosis-inducing pathways) .
Electronic and Physicochemical Properties
The ethyl ester and carbamoyl groups balance lipophilicity and solubility, critical for bioavailability.
| Property | Target Compound | Ethyl 2-amino-6-boc analogue | Clopidogrel |
|---|---|---|---|
| Molecular Weight | ~463.5 g/mol | 338.4 g/mol | 321.8 g/mol |
| LogP (Estimated) | ~2.1 | ~1.8 | 2.8 |
| Key Functional Groups | Nitro, acrylamido | Boc, amino | Chlorine, ester |
Implications :
Bioactivity and Therapeutic Potential
While direct data for the target compound are lacking, insights can be inferred from structural analogues and related research:
- Ferroptosis Induction : Compounds with acrylamido groups (similar to FINs) can trigger ferroptosis, a form of cell death relevant in cancer therapy . The nitro group may enhance oxidative stress, synergizing with this mechanism.
- Anticancer Activity: Thienopyridine derivatives are explored for kinase inhibition. The carbamoyl group may mimic ATP-binding motifs in kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
